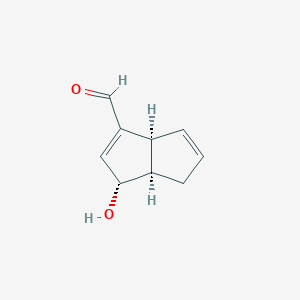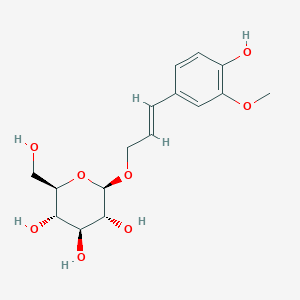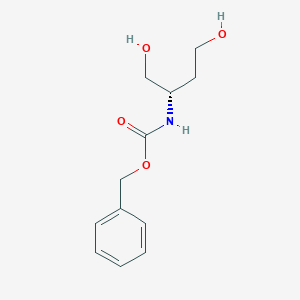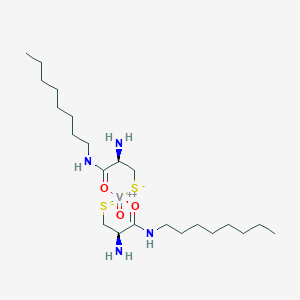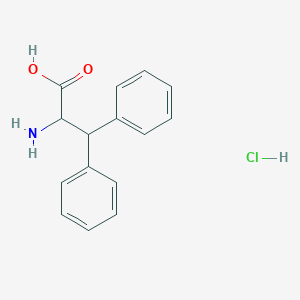
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-, also known as ACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACA is a potent DNA intercalator and has been shown to have antitumor properties.
Wirkmechanismus
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a potent DNA intercalator, meaning that it binds to DNA and disrupts its structure. This disruption can lead to DNA damage and cell death, making 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- a promising candidate for cancer treatment. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- are complex and depend on a variety of factors, including the concentration of the compound, the type of cells it is interacting with, and the duration of exposure. Studies have shown that 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- can induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its potent antitumor properties. It has been shown to be effective against a wide range of cancer cell types and has minimal effects on normal cells. However, one of the limitations of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its complex synthesis method, which can be time-consuming and expensive. Additionally, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been shown to have some toxic effects on the liver, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. One area of interest is the development of new cancer treatments based on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-'s DNA intercalation properties. Researchers are also interested in studying the effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- on different types of cancer cells and exploring its potential for combination therapy with other cancer drugs. Additionally, there is interest in developing new synthesis methods for 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- that are more efficient and cost-effective. Overall, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a promising candidate for cancer research and has the potential to make significant contributions to the field of oncology.
Synthesemethoden
The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- involves several steps, including the reaction of 9-acridinecarboxaldehyde with 4-(bis(2-chloroethyl)amino)phenylacetic acid to produce 9-acridinylamino-4-(bis(2-chloroethyl)amino)phenylacetic acid. This intermediate is then reacted with 1-hexanone to produce 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor properties and has been used in cancer research to study the effects of DNA intercalation on tumor cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been used in studies of DNA damage and repair mechanisms, as well as in the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
125173-79-7 |
|---|---|
Produktname |
1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- |
Molekularformel |
C29H31Cl2N3O |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
InChI |
InChI=1S/C29H31Cl2N3O/c30-17-20-34(21-18-31)23-15-13-22(14-16-23)28(35)12-2-1-7-19-32-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16H,1-2,7,12,17-21H2,(H,32,33) |
InChI-Schlüssel |
ZBXRYMWSCXGVMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
Andere CAS-Nummern |
125173-79-7 |
Synonyme |
6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




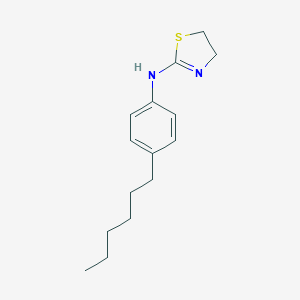
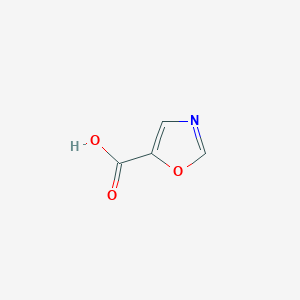

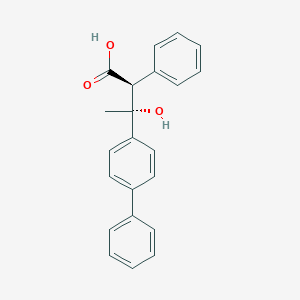
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
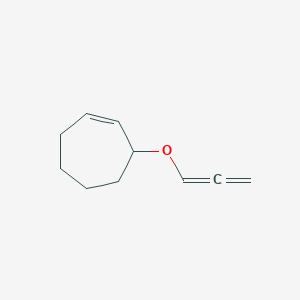
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
